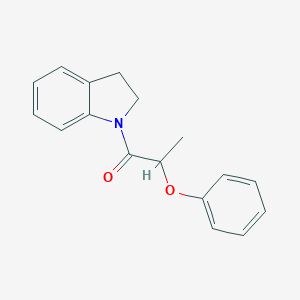
1-(2,3-dihydro-1H-indol-1-yl)-2-phenoxypropan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,3-dihydro-1H-indol-1-yl)-2-phenoxypropan-1-one is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. This compound is known to possess various biochemical and physiological effects that make it a promising candidate for further research.
Mécanisme D'action
The mechanism of action of 1-(2,3-dihydro-1H-indol-1-yl)-2-phenoxypropan-1-one involves the inhibition of various enzymes and signaling pathways that are involved in inflammation, cancer, and microbial growth. This compound has been shown to inhibit the activity of COX-2, a key enzyme involved in inflammation, and to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
1-(2,3-dihydro-1H-indol-1-yl)-2-phenoxypropan-1-one has been shown to possess various biochemical and physiological effects that make it a promising candidate for further research. This compound has been shown to reduce the production of inflammatory cytokines, inhibit the growth of cancer cells, and reduce the growth of microbial pathogens.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-(2,3-dihydro-1H-indol-1-yl)-2-phenoxypropan-1-one in lab experiments include its low toxicity and high potency. This compound is also relatively easy to synthesize and purify. However, the limitations of using this compound in lab experiments include its limited solubility in water and its potential for non-specific binding to proteins.
Orientations Futures
There are many potential future directions for research on 1-(2,3-dihydro-1H-indol-1-yl)-2-phenoxypropan-1-one. Some possible areas of investigation include:
1. Further studies on the anti-inflammatory properties of this compound, including its effects on other inflammatory pathways and diseases.
2. Investigation of the potential use of this compound in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
3. Studies on the potential use of this compound in combination with other drugs to enhance its efficacy and reduce potential side effects.
4. Investigation of the potential use of this compound as a lead compound for the development of new drugs with improved potency and selectivity.
In conclusion, 1-(2,3-dihydro-1H-indol-1-yl)-2-phenoxypropan-1-one is a promising compound with potential applications in the field of medicine. Further research is needed to fully understand its mechanism of action and to explore its potential therapeutic uses.
Méthodes De Synthèse
The synthesis of 1-(2,3-dihydro-1H-indol-1-yl)-2-phenoxypropan-1-one involves the reaction between 2-phenoxypropan-1-ol and indoline-2,3-dione in the presence of a catalyst such as p-toluenesulfonic acid. This reaction results in the formation of the desired compound in good yields.
Applications De Recherche Scientifique
1-(2,3-dihydro-1H-indol-1-yl)-2-phenoxypropan-1-one has been studied extensively for its potential applications in the field of medicine. It has been shown to possess anti-inflammatory, anti-cancer, and anti-microbial properties. This compound has also been investigated for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propriétés
Nom du produit |
1-(2,3-dihydro-1H-indol-1-yl)-2-phenoxypropan-1-one |
|---|---|
Formule moléculaire |
C17H17NO2 |
Poids moléculaire |
267.32 g/mol |
Nom IUPAC |
1-(2,3-dihydroindol-1-yl)-2-phenoxypropan-1-one |
InChI |
InChI=1S/C17H17NO2/c1-13(20-15-8-3-2-4-9-15)17(19)18-12-11-14-7-5-6-10-16(14)18/h2-10,13H,11-12H2,1H3 |
Clé InChI |
QXYSLYJUHGGRNV-UHFFFAOYSA-N |
SMILES |
CC(C(=O)N1CCC2=CC=CC=C21)OC3=CC=CC=C3 |
SMILES canonique |
CC(C(=O)N1CCC2=CC=CC=C21)OC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{3-[(2,2-dimethylpropanoyl)amino]phenyl}cyclohexanecarboxamide](/img/structure/B267602.png)
![4-[(cyclohexylcarbonyl)amino]-N-(3-methoxypropyl)benzamide](/img/structure/B267604.png)
![3-[(cyclohexylcarbonyl)amino]-N-(2-methoxyethyl)benzamide](/img/structure/B267605.png)
![1-[(4-ethylphenoxy)acetyl]-3,4,5-trimethyl-1H-pyrazole](/img/structure/B267607.png)
![N-[2-(morpholin-4-ylcarbonyl)phenyl]-4-(2-phenylethoxy)benzamide](/img/structure/B267613.png)

![N-[2-(allyloxy)phenyl]-2-(3,4-dimethylphenoxy)acetamide](/img/structure/B267618.png)
![N-[2-(aminocarbonyl)phenyl]-3-bromo-4-(tetrahydro-2-furanylmethoxy)benzamide](/img/structure/B267619.png)
![4-{[4-(2-Ethoxyethoxy)phenyl]amino}-4-oxobutanoic acid](/img/structure/B267620.png)
![N-[2-(allyloxy)phenyl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B267622.png)
![N-{2-[(2-methyl-2-propenyl)oxy]phenyl}isonicotinamide](/img/structure/B267624.png)
![2-[(2-methylprop-2-en-1-yl)oxy]-N-(2-phenylethyl)benzamide](/img/structure/B267625.png)
![N-[4-(2-methoxyethoxy)phenyl]-2-[(2-methylprop-2-en-1-yl)oxy]benzamide](/img/structure/B267626.png)
![N-allyl-2-{[2-(2-chlorophenoxy)propanoyl]amino}benzamide](/img/structure/B267627.png)